Cas no 721-47-1 (N-(2-aminophenyl)benzamide)

N-(2-aminophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-(2-aminophenyl)-
- N-(2-aminophenyl)benzamide
- 2'-AMINOBENZANILIDE
- AC1LFSYX
- AC1Q5NOK
- ACMC-1AE0C
- N-(2-aminophenyl)-benzamide
- N-2-(aminophenyl)benzamide
- N-benzoyl-1,2-diaminobenzene
- N-benzoyl-2-aminoaniline
- N-benzoyl-o-phenylenediamine
- Oprea1_478192
- SureCN407834
- AE-641/00785046
- N-(2-amino-phenyl)-benzamide
- SMR000019009
- DTXSID60353948
- BDBM50232046
- AKOS000133162
- 3ZR595YS57
- E87875
- CS-0246108
- RFDVMOUXHKTCDO-UHFFFAOYSA-N
- SR-01000389415
- Z239120458
- MLS000084661
- CHEMBL405072
- HMS2355D18
- A826515
- 721-47-1
- SCHEMBL407834
- SR-01000389415-1
- EN300-31745
- DTXCID90305011
- STL497474
-
- MDL: MFCD00034792
- Inchi: InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
- InChI Key: RFDVMOUXHKTCDO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Computed Properties
- Exact Mass: 212.09506
- Monoisotopic Mass: 212.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12
N-(2-aminophenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31745-0.25g |
N-(2-aminophenyl)benzamide |
721-47-1 | 95.0% | 0.25g |
$20.0 | 2025-03-21 | |
Enamine | EN300-31745-0.05g |
N-(2-aminophenyl)benzamide |
721-47-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-31745-2.5g |
N-(2-aminophenyl)benzamide |
721-47-1 | 95.0% | 2.5g |
$68.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354257-1 g |
N-(2-aminophenyl)benzamide, |
721-47-1 | ≥95% | 1g |
¥5,212.00 | 2023-07-10 | |
Enamine | EN300-31745-0.5g |
N-(2-aminophenyl)benzamide |
721-47-1 | 95.0% | 0.5g |
$32.0 | 2025-03-21 | |
1PlusChem | 1P00FU18-10g |
Benzamide, N-(2-aminophenyl)- |
721-47-1 | 95% | 10g |
$1412.00 | 2024-04-21 | |
Aaron | AR00FU9K-250mg |
Benzamide, N-(2-aminophenyl)- |
721-47-1 | 95% | 250mg |
$237.00 | 2023-12-13 | |
Enamine | EN300-31745-10g |
N-(2-aminophenyl)benzamide |
721-47-1 | 95% | 10g |
$1092.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354257A-5g |
N-(2-aminophenyl)benzamide, |
721-47-1 | ≥95% | 5g |
¥16809.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354257-1g |
N-(2-aminophenyl)benzamide, |
721-47-1 | ≥95% | 1g |
¥5212.00 | 2023-09-05 |
N-(2-aminophenyl)benzamide Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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4. Book reviews
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on N-(2-aminophenyl)benzamide
N-(2-Aminophenyl)Benzamide: A Comprehensive Overview
N-(2-Aminophenyl)Benzamide, identified by the CAS number 721-47-1, is a significant compound in the field of organic chemistry and pharmacology. This compound, also referred to as benzamide derivative, has garnered attention due to its potential applications in drug design and material science. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.
The structure of N-(2-Aminophenyl)Benzamide consists of a benzene ring attached to an amide group, with an amino substituent on the phenyl ring. This unique structure contributes to its versatility in chemical reactions and biological interactions. The compound's ability to form hydrogen bonds and its aromaticity make it a valuable component in the synthesis of more complex molecules.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties of N-(2-Aminophenyl)Benzamide. Researchers have utilized density functional theory (DFT) to study its molecular orbitals and reactivity patterns, providing insights into its potential as a catalyst or precursor in organic synthesis.
In the realm of pharmacology, N-(2-Aminophenyl)Benzamide has shown promise as a lead compound for drug development. Studies have demonstrated its ability to inhibit certain enzymes, suggesting its potential in treating conditions such as inflammation and neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into its therapeutic applications.
The synthesis of N-(2-Aminophenyl)Benzamide has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These methods often involve catalytic processes or microwave-assisted reactions, highlighting the shift toward sustainable practices in chemical synthesis.
Moreover, the compound's stability under various conditions has been thoroughly investigated, ensuring its suitability for long-term storage and transportation. Its compatibility with different solvents and reaction conditions makes it a versatile reagent in laboratory settings.
In conclusion, N-(2-Aminophenyl)Benzamide, with its CAS number 721-47-1, stands as a pivotal compound in modern chemistry and pharmacology. Its structural properties, combined with cutting-edge research findings, underscore its importance in advancing scientific knowledge and practical applications across multiple disciplines.
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